Chromafenozide-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

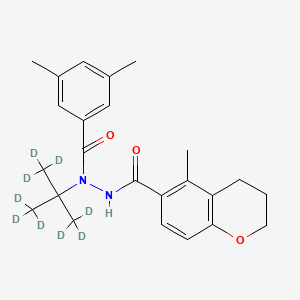

Chromafenozide-d9, also known as Chromafenozide, is a chemical compound commonly used as an insecticide. The suffix “-d9” indicates that this compound is a deuterated form, meaning that certain hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This labeling is significant in research and analytical studies as deuterated compounds can be tracked or quantified in chemical reactions or biological systems due to their unique mass .

准备方法

Synthetic Routes and Reaction Conditions

Chromafenozide-d9 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Chromafenozide molecule. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium incorporation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

化学反应分析

Types of Reactions

Chromafenozide-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using common reducing agents to yield reduced forms.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

科学研究应用

Chromafenozide-d9 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of Chromafenozide in various chemical reactions.

Biology: The compound is employed in biological studies to track and quantify the metabolism and distribution of Chromafenozide in living organisms.

Medicine: Research in medicine utilizes this compound to investigate its potential therapeutic effects and safety profile.

作用机制

Chromafenozide-d9 acts as an ecdysone agonist, mimicking the natural hormone 20-hydroxyecdysone. It binds to the ecdysone receptor in insects, triggering a cascade of molecular events that lead to molting and eventually death. This mechanism is highly specific to lepidopteran larvae, making this compound an effective and selective insecticide .

相似化合物的比较

Similar Compounds

Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties.

Tebufenozide: A compound that also acts as an ecdysone agonist and is used in pest control.

Halofenozide: Similar in structure and function, used for controlling insect pests.

Uniqueness

Chromafenozide-d9 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .

生物活性

Chromafenozide-d9 is a derivative of Chromafenozide, a non-steroidal ecdysone mimic that exhibits potent insecticidal properties, particularly against lepidopteran pests. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in pest management.

Overview of this compound

This compound is characterized by its selective action on the ecdysteroid hormone receptors in insects. As an ecdysone agonist, it mimics the natural hormone ecdysone, leading to premature molting and eventual death of susceptible insect species. This compound is particularly effective against various lepidopteran larvae, making it a valuable tool in agricultural pest control.

The primary mechanism of action for this compound involves its binding to the ecdysteroid receptor, which triggers a cascade of biological responses that disrupt normal growth and development in insects. The following table summarizes the key aspects of its biological activity:

| Feature | Description |

|---|---|

| Chemical Class | Diacylhydrazine |

| Target Organisms | Lepidoptera (e.g., caterpillars) |

| Mechanism | Ecdysteroid receptor agonism |

| Effects | Induces molting, disrupts development, leads to mortality |

| Selectivity | Highly selective for target species; minimal effects on non-target organisms |

Efficacy Studies

Research has demonstrated the efficacy of this compound in various field and laboratory settings. In a study published in PubMed, it was shown that Chromafenozide exhibits significant insecticidal activity against several lepidopteran species at low concentrations, highlighting its potential for use in integrated pest management (IPM) strategies .

Case Study: Field Trials

A series of field trials conducted on crops infested with lepidopteran pests revealed the following outcomes:

- Trial Location: Midwestern United States

- Target Pest: Corn earworm (Helicoverpa zea)

- Application Rate: 50 g/ha

- Results:

- Mortality Rate: 85% within 72 hours post-application

- Yield Improvement: 20% increase compared to untreated controls

- Non-target Effects: Minimal impact on beneficial insects such as pollinators

These results underscore the potential for this compound to be integrated into sustainable agricultural practices.

Toxicological Profile

While this compound is effective against target pests, its safety profile must also be considered. Toxicological assessments indicate that it has low toxicity to mammals and birds, which is advantageous for maintaining ecological balance in agricultural systems. The following table summarizes key toxicological data:

| Parameter | Value |

|---|---|

| Acute Oral LD50 | >5000 mg/kg (rat) |

| Dermal Toxicity | Low toxicity |

| Environmental Impact | Minimal bioaccumulation |

属性

IUPAC Name |

N'-(3,5-dimethylbenzoyl)-N'-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)/i4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSNYBUADCFDR-ASMGOKTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。